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molecular formula C10H9F3O2 B3324835 2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane CAS No. 198226-65-2

2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane

Cat. No. B3324835
M. Wt: 218.17 g/mol
InChI Key: GYOFXQNABVOHIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07638514B2

Procedure details

5 g of 4-hydroxybenzotrifluoride, 12.8 g of potassium carbonate, 500 mg of potassium iodide and 18 g of epichlorohydrin are stirred in 75 ml of acetone for 15 hours at 60° C. The reaction mixture is filtered and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with water. After concentration of the organic phase and Kugelrohr distillation, 2-(4-trifluoromethyl-phenoxymethyl)-oxirane is obtained. (b.p.20 145-150° C.)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[I-].[K+].[CH2:20]([CH:22]1[O:24][CH2:23]1)Cl>CC(C)=O>[F:11][C:8]([F:9])([F:10])[C:5]1[CH:6]=[CH:7][C:2]([O:1][CH2:20][CH:22]2[CH2:23][O:24]2)=[CH:3][CH:4]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(F)(F)F
Name
Quantity
12.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
500 mg
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
18 g
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
75 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
WASH
Type
WASH
Details
washed with water
DISTILLATION
Type
DISTILLATION
Details
After concentration of the organic phase and Kugelrohr distillation

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(OCC2OC2)C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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